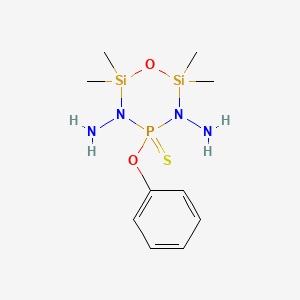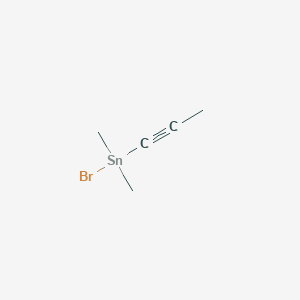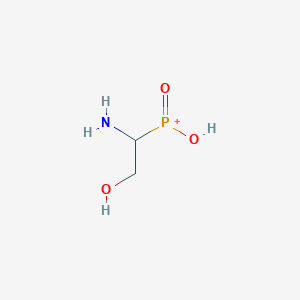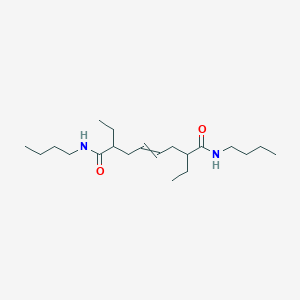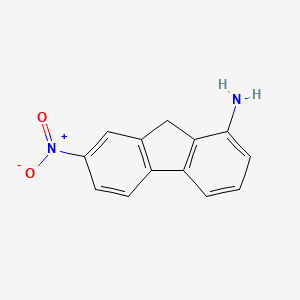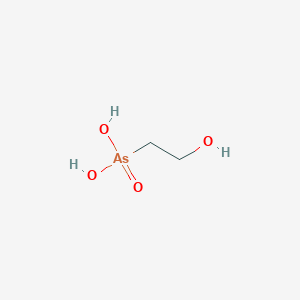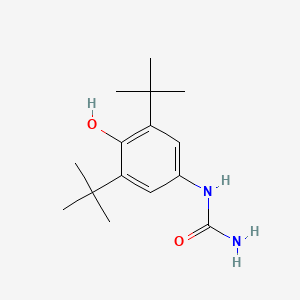![molecular formula C11H24O2Si B14470281 3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal CAS No. 72655-65-3](/img/structure/B14470281.png)
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal is an organic compound with the molecular formula C10H22O2Si. It is a silyl ether derivative, commonly used in organic synthesis as a protecting group for alcohols. The tert-butyl(dimethyl)silyl group provides stability to the molecule, making it useful in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to cleave the silyl ether bond.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alcohols or other substituted derivatives.
科学的研究の応用
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of 3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal involves the stabilization of reactive intermediates during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective transformations and high yields in synthetic processes .
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Similar in structure but with an acetaldehyde group instead of a butanal group.
tert-Butyldimethylsilyloxypropanal: Contains a propanal group instead of a butanal group.
Uniqueness
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
特性
CAS番号 |
72655-65-3 |
|---|---|
分子式 |
C11H24O2Si |
分子量 |
216.39 g/mol |
IUPAC名 |
3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanal |
InChI |
InChI=1S/C11H24O2Si/c1-9(8-12)10(2)13-14(6,7)11(3,4)5/h8-10H,1-7H3 |
InChIキー |
AQALMCLGKLZTCH-UHFFFAOYSA-N |
正規SMILES |
CC(C=O)C(C)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



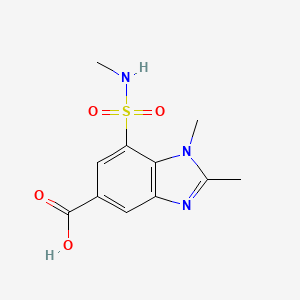


![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)

